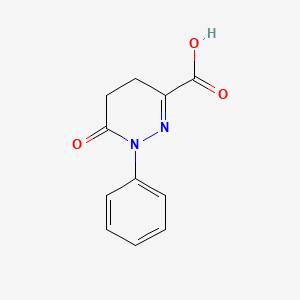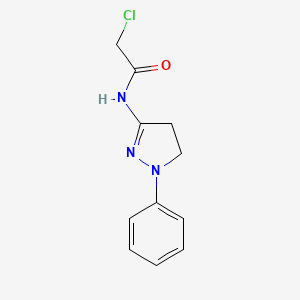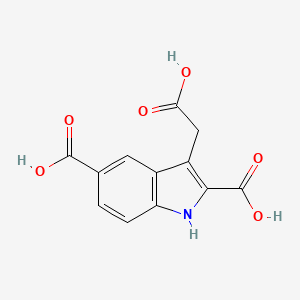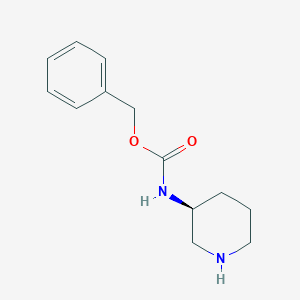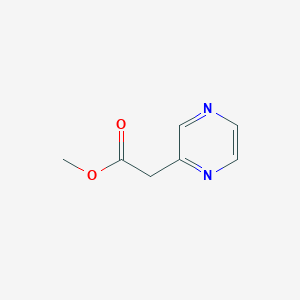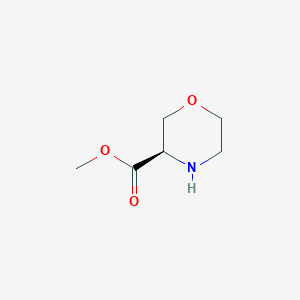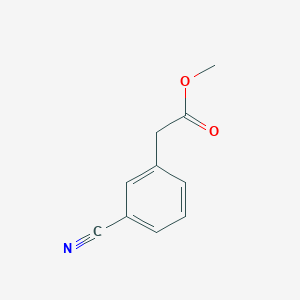![molecular formula C14H24N4O B1300940 N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide CAS No. 404013-89-4](/img/structure/B1300940.png)
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide, also known as 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-, is a compound with the molecular formula C10H25N3 and a molecular weight of 187.3256 . It is also known by other names such as Bis (3-dimethylamino-1-propyl)amine, Bis- (dimethylaminopropyl)amine, and Bis (3- (dimethylamino)propyl)amine .
Synthesis Analysis
The compound is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the compound . It has also been used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Molecular Structure Analysis
The IUPAC Standard InChI for the compound is InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3 . The structure is also available as a 2d Mol file .Chemical Reactions Analysis
The compound has been used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.3256 . It is a liquid with a density of 0.812 g/mL at 25 °C .Scientific Research Applications
Synthesis of Agrochemicals
This compound is used as an intermediate in the synthesis of agrochemicals . Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area. The function of agrochemicals is to protect the crops from pests and improve crop yields.
Production of Surfactants
Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids or between a liquid and a solid. This compound is used in the synthesis of surfactants . Surfactants may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Water Treatment Chemicals
This compound is used in the production of water treatment chemicals . These chemicals are used in water treatment processes to remove impurities from water and make it suitable for drinking or other specific purposes.
Catalyst for PU and Epoxy Polymerisations
This compound acts as a catalyst for PU (Polyurethane) and Epoxy polymerisations . A catalyst is a substance that increases the rate of a chemical reaction by reducing the amount of energy needed to start the reaction, but is not consumed in the reaction itself.
Copolymerization of Amine-containing Monomers
The radical copolymerizations of this compound with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Dispersant Viscosity Modifiers for Lubricating Oils
Amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils . In particular, for these purposes the copolymers of higher alkyl (meth)acrylates with industrially manufactured amine monomers (for example this compound) are proposed to be used .
Mechanism of Action
Target of Action
It has been used in the development of a spectrofluorometric method for cellular prion protein (prp c) .
Mode of Action
It has been used in a spectrofluorometric method where the aptamer of prp c could induce the aggregation of the compound, and the bright fluorescence of the compound was completely quenched .
Result of Action
It has been used in a spectrofluorometric method where the quenched fluorescence of the compound was recovered if prp c was further added .
Safety and Hazards
properties
IUPAC Name |
N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-18(2)11-5-9-15-8-4-10-17-14(19)13-6-3-7-16-12-13/h3,6-7,12,15H,4-5,8-11H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFAKOQSQNCLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364563 |
Source


|
| Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
404013-89-4 |
Source


|
| Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)
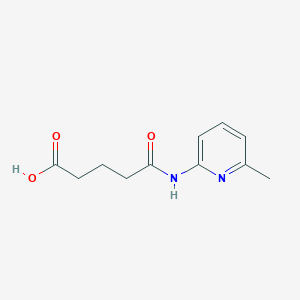
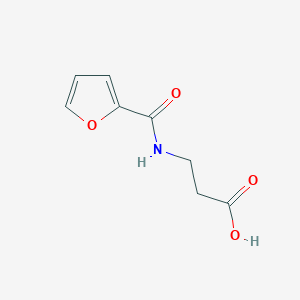

![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)
